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This technical guide explores the effects of Total Panax notoginseng Saponins (TSPN) on
keratinocyte differentiation and epidermal barrier repair. Based on a comprehensive multi-
omics study, this document details the molecular mechanisms, presents quantitative data on
key differentiation markers, and provides detailed experimental protocols for researchers in
dermatology and drug development.

Executive Summary

Total Panax notoginseng Saponins (TSPN), the primary active components of the traditional
medicinal plant Panax notoginseng, have demonstrated significant potential in repairing the
epidermal barrier.[1] Research indicates that TSPN can ameliorate skin barrier damage by
upregulating the expression of crucial keratinocyte differentiation markers, including Filaggrin,
Involucrin, and Loricrin.[1] The mechanism of action involves the regulation of a complex
network of signaling pathways, positioning TSPN as a promising candidate for therapeutic
applications in inflammatory skin conditions characterized by a compromised skin barrier.

Quantitative Effects of TSPN on Keratinocyte
Differentiation Markers
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In a reconstructed human epidermis (RHE) model with Sodium Dodecyl Sulfate (SDS)-induced
barrier damage, treatment with 1 mg/mL TSPN was shown to significantly restore the
expression of key proteins involved in keratinocyte differentiation and stratum corneum
formation.[1] The quantitative analysis of immunofluorescence staining, measured as relative
Integrated Optical Density (IOD), is summarized below.

. o SDS-Induced TSPN-Treated
Differentiation Control Group .
. Model Group Group (Relative
Marker (Relative 10D) .
(Relative 10D) I0D)
) ] ) Significantly o
Filaggrin High Significantly Restored
Decreased
) ) Significantly o
Involucrin High Significantly Restored
Decreased
o ) Significantly o
Loricrin High Significantly Restored
Decreased

Table 1: Summary of the effect of TSPN on the expression of keratinocyte differentiation
markers in an SDS-induced epidermal barrier injury model. Data is derived from
immunofluorescence analysis.[1]

Signaling Pathways Modulated by TSPN in
Epidermal Barrier Repair

TSPN exerts its reparative effects on the epidermal barrier by modulating a multi-pathway
network. The key signaling cascades identified through multi-omics analysis include the PI3K-
Akt and MAPK pathways.[1]

PI3K-Akt Signaling Pathway

The PI3K-Akt signaling pathway is crucial for regulating cell proliferation.[1] TSPN's modulation
of this pathway suggests a role in promoting the healthy proliferation of keratinocytes, which is
essential for maintaining epidermal homeostasis and repairing a damaged barrier.
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Diagram 1: TSPN-mediated regulation of the PI3K-Akt pathway.

MAPK Signaling Pathway

The Mitogen-activated protein kinase (MAPK) pathway is involved in regulating apoptosis.[1]
By influencing this pathway, TSPN may help to control programmed cell death in keratinocytes,
a critical process for the proper formation and turnover of the epidermis.
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Diagram 2: TSPN's modulatory effect on the MAPK pathway.

Experimental Desigh and Workflow

The investigation into TSPN's effects on keratinocyte differentiation followed a structured
workflow, integrating a reconstructed human epidermis model with advanced multi-omics

analysis.
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Diagram 3: Overall experimental workflow.

Experimental Protocols

The following protocols are based on the methodologies employed in the study of TSPN's

effects on a reconstructed human epidermis model.[1]

Reconstructed Human Epidermis (RHE) Model of SDS-

Induced Barrier Injury

This protocol describes the establishment of an in vitro model of skin barrier disruption.
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» Model Acclimatization: Upon receipt, equilibrate the EpiKutis® RHE tissues (reconstructed
from human keratinocytes) by placing them in a 6-well plate containing pre-warmed assay
medium and incubating at 37°C with 5% CO2 for 24 hours.

» Barrier Disruption: After acclimatization, topically apply a solution of Sodium Dodecyl Sulfate
(SDS) to the surface of the RHE tissues to induce epidermal barrier damage. The
concentration and duration of SDS exposure should be optimized to achieve significant but
not complete tissue necrosis. A typical treatment is 1% SDS for 1 hour.

o Treatment Application: Following SDS-induced injury, gently wash the tissue surface with
phosphate-buffered saline (PBS). Divide the tissues into three groups:

o Control Group: No SDS injury, treated with vehicle.
o Model Group: SDS injury, treated with vehicle.
o TSPN Group: SDS injury, treated with 1 mg/mL TSPN in a suitable vehicle.

 Incubation: Culture the tissues for a designated period (e.g., 24-48 hours) at 37°C with 5%
CO: to allow for the effects of the treatment to manifest.

o Tissue Harvesting: After the incubation period, harvest the RHE tissues for subsequent
analysis, such as immunofluorescence staining or multi-omics analysis. Tissues can be fixed
in 4% paraformaldehyde and embedded in paraffin or frozen in optimal cutting temperature
(OCT) compound.

Immunofluorescence Staining for Keratinocyte
Differentiation Markers

This protocol details the visualization and semi-quantification of differentiation markers within
the RHE tissues.

» Tissue Sectioning: Using a cryostat or microtome, cut 5-10 um thick sections from the
prepared tissue blocks and mount them on charged microscope slides.

e Permeabilization and Blocking:
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[e]

Rehydrate the sections with PBS.

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

(¢]

[¢]

Wash three times with PBS.

[¢]

Block non-specific antibody binding by incubating the sections in a blocking solution (e.g.,
5% bovine serum albumin in PBS) for 1 hour at room temperature.

e Primary Antibody Incubation:

o Dilute primary antibodies against Filaggrin, Involucrin, and Loricrin to their optimal
concentrations in the blocking solution.

o Apply the diluted primary antibodies to the sections and incubate overnight at 4°C in a
humidified chamber.

e Secondary Antibody Incubation:

o Wash the sections three times with PBS.

o Apply a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) diluted
in the blocking solution.

o Incubate for 1 hour at room temperature in the dark.

« Counterstaining and Mounting:

Wash the sections three times with PBS.

[¢]

[¢]

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

[e]

Wash again with PBS.

o

Mount the coverslips using an anti-fade mounting medium.

e Imaging and Analysis:

o Visualize the stained sections using a fluorescence microscope.
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o Capture images using consistent exposure settings across all experimental groups.

o Perform semi-quantitative analysis of the fluorescence intensity using image analysis
software (e.g., ImageJ) to determine the Integrated Optical Density (I0OD) for each marker.

Conclusion and Future Directions

The presented data and methodologies underscore the significant role of Total Panax
notoginseng Saponins in promoting keratinocyte differentiation and repairing the epidermal
barrier. The ability of TSPN to upregulate key differentiation markers and modulate critical
signaling pathways, such as PI3K-Akt and MAPK, provides a strong rationale for its further
investigation as a therapeutic agent for skin disorders associated with barrier dysfunction.

Future research should focus on elucidating the specific saponin constituents responsible for
these effects and further exploring the downstream targets of the identified signaling pathways.
Clinical studies are warranted to validate these preclinical findings and to determine the safety
and efficacy of TSPN in human subjects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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